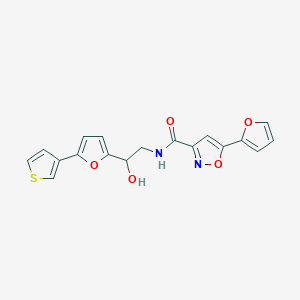
5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O5S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide (CAS Number: 2034343-86-5) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an isoxazole ring, a furan moiety, and a thiophenyl group. The synthesis typically involves multi-step organic reactions, including:
- Preparation of Thiophenyl-Furan Intermediate : This step involves the formation of the thiophenyl-furan moiety.
- Coupling with Hydroxyethyl Group : The hydroxyethyl substituent is introduced through coupling reactions.
- Formation of Isoxazole Linkage : The final step is the formation of the isoxazole linkage under controlled conditions using various reagents and catalysts.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and furan groups can disrupt bacterial cell membranes or inhibit vital enzymes, leading to antimicrobial effects. The specific biological activity of our compound against various bacterial strains remains to be thoroughly investigated.
Antioxidant Activity
The antioxidant potential of this compound is hypothesized to arise from its ability to scavenge free radicals, thereby preventing oxidative stress. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of isoxazole have been shown to induce apoptosis in cancer cells. In vitro studies suggest that the compound may exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia).
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | Reference Studies |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis |
The proposed mechanisms by which This compound exerts its biological effects include:
- Cell Membrane Disruption : Similar compounds have been shown to affect bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for cancer cell survival.
- Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors like p53.
Case Studies
Recent studies have explored various derivatives related to this compound, revealing insights into their biological activities:
- A study reported that certain isoxazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against MCF-7 cells, indicating enhanced potency ( ).
- Another investigation highlighted the selectivity of similar compounds for specific cancer types, suggesting potential for targeted therapy ( ).
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-13(15-4-3-14(24-15)11-5-7-26-10-11)9-19-18(22)12-8-17(25-20-12)16-2-1-6-23-16/h1-8,10,13,21H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPNDUWAYVHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














